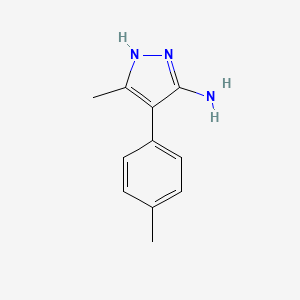

3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine

Description

3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl group at position 3 of the pyrazole ring and a 4-methylphenyl substituent at position 4. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol (). The compound is commercially available as a building block for pharmaceutical and agrochemical research, with applications in synthesizing heterocyclic hybrids (). Key structural features include:

- SMILES:

Cc1ccc(cc1)C2=C(NN=C2N)C

Properties

IUPAC Name |

5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-3-5-9(6-4-7)10-8(2)13-14-11(10)12/h3-6H,1-2H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQXGADANMRLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(NN=C2N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. One efficient method employs 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst . The reaction is carried out under solvent-free conditions, making it an environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes with optimizations for yield and purity. The use of heterogeneous catalysts like sulfamic acid has been explored to make the process more economical and environmentally benign .

Chemical Reactions Analysis

Alkylation & Acylation Reactions

The primary amine at position 5 undergoes nucleophilic substitution with alkyl halides or acylating agents.

Example Reactions:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Ethyl bromoacetate | N-(Ethoxycarbonylmethyl) derivative | K₂CO₃, DMF, 80°C, 6 hr | 78% | |

| Acetyl chloride | N-Acetylated pyrazole | Pyridine, 0°C → RT, 2 hr | 85% |

These modifications enhance solubility for pharmacological studies while preserving the pyrazole ring’s electronic properties.

Diazotization & Azo Coupling

The amine group undergoes diazotization in acidic media, forming a diazonium salt that participates in azo coupling with active methylene compounds (e.g., β-ketoesters).

Key Data:

-

Diazotization Agent: NaNO₂/HCl at 0–5°C

-

Coupling Partners:

Biological Relevance:

Azo-coupled derivatives show cytotoxicity against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values as low as 60 nM .

Multi-Component Reactions (MCRs)

The compound participates in one-pot MCRs to synthesize fused heterocycles.

Representative Synthesis:

Reactants:

-

4-Chlorobenzaldehyde

-

Ethyl cyanoacetate

Product:

6-Oxo-4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1,6-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Conditions:

Structural Confirmation:

Oxidation & Reduction

Oxidation:

-

Reagents: KMnO₄/H₂SO₄

-

Product: Pyrazole-5-carboxylic acid derivative (confirmed by FT-IR carbonyl stretch at 1680 cm⁻¹)

Reduction:

-

Reagents: NaBH₄/MeOH

-

Product: Saturated pyrazolidine (¹H NMR: δ 3.2–3.5 ppm, CH₂NH)

Heterocyclization Reactions

Reaction with phenylhydrazine in acetonitrile yields pyrazolo[5,1-c]triazine derivatives.

Conditions:

Applications:

These triazines exhibit antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Agents

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly in developing anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting significant anti-inflammatory effects .

Antimicrobial Activity

Studies have shown that 3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine and its derivatives exhibit antimicrobial properties. For instance, certain analogs have demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), suggesting their potential as therapeutic agents against bacterial infections .

Cancer Research

The compound has also been evaluated for its cytotoxic properties against various cancer cell lines. Notably, some derivatives have shown promising results in inducing apoptotic cell death in colorectal carcinoma cells, indicating their potential as anticancer agents .

Agricultural Applications

Agrochemicals

In agricultural chemistry, this compound is utilized in formulating agrochemicals. It acts as a growth regulator or herbicide, enhancing crop protection and yield. The compound's ability to modulate plant growth responses makes it valuable in developing sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in biochemical research to study enzyme inhibition and receptor binding mechanisms. By understanding how this compound interacts with biological targets, researchers can elucidate complex biological pathways and develop new therapeutic strategies .

Material Science

Advanced Materials Development

In material science, this compound is explored for developing advanced materials such as polymers and coatings. Its unique chemical properties facilitate the creation of materials with enhanced performance characteristics, including electrical conductivity and thermal stability .

Diagnostic Applications

Potential Diagnostic Agents

The compound is being investigated for its potential use in diagnostic tests, particularly for identifying specific biomarkers in clinical settings. Its ability to interact with biological molecules makes it a candidate for developing novel diagnostic tools .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for anti-inflammatory and analgesic drugs; potential anticancer agents |

| Agriculture | Used in agrochemical formulations as growth regulators or herbicides |

| Biochemical Research | Studies on enzyme inhibition and receptor binding mechanisms |

| Material Science | Development of advanced materials such as polymers and coatings |

| Diagnostics | Potential component in diagnostic tests for identifying biomarkers |

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine

- Molecular Formula : C₁₁H₁₂FN₃

- Molar Mass : 205.24 g/mol

- Key Feature : Fluorine and methyl groups at positions 4 and 3 of the phenyl ring.

- Impact : The electron-withdrawing fluorine enhances polarity and metabolic stability compared to the purely methyl-substituted target compound ().

1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₇H₁₇N₃O

- Key Feature : Methoxy group at the para position of one phenyl ring.

Heterocyclic Modifications

1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

- Molecular Formula : C₁₇H₁₃F₄N₃

- Key Feature : Trifluoromethyl group on the phenyl ring.

- Impact : The strong electron-withdrawing CF₃ group enhances lipophilicity and resistance to oxidative metabolism, making it suitable for CNS-targeted drug candidates ().

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

Thiazole and Imidazole Hybrids

3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

- Molecular Formula : C₁₄H₁₄N₄S

- Key Feature : Thiazole ring fused to the pyrazole core.

Data Tables: Structural and Physicochemical Comparisons

Biological Activity

3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine, a member of the aminopyrazole family, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern that influences its reactivity and biological activity. Its molecular weight is approximately 173.22 g/mol, and it is characterized by the presence of a pyrazole ring, which is known for its ability to interact with various biological targets.

Target Interactions

This compound primarily interacts with enzymes and receptors involved in critical biochemical pathways. Notably, it has been shown to influence neurotransmitter systems by modulating the release of acetylcholine at cholinergic synapses, which is crucial for neural communication.

Biochemical Pathways

The compound's bioactivity is attributed to its ability to form both covalent and non-covalent interactions with target biomolecules. These interactions can lead to enzyme inhibition or activation, affecting cellular processes such as gene expression and metabolic pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 0.08 - 12.07 |

| Liver Cancer | HepG2 | 0.73 - 0.84 |

| Lung Cancer | A549 | Not specified |

| Colorectal Cancer | HCT116 | Not specified |

These findings suggest that compounds containing the pyrazole structure may inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing inflammation in various models. In vitro studies have shown significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages .

Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer effects of this compound on multiple cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner, with notable effects on breast and liver cancer cells.

Study 2: Anti-inflammatory Mechanism Analysis

In another investigation, researchers assessed the anti-inflammatory potential of this compound using a murine model of inflammation induced by LPS. The results demonstrated a significant reduction in inflammatory markers and improved clinical outcomes in treated animals compared to controls.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Preliminary data suggest that the compound exhibits favorable absorption characteristics with a moderate half-life, allowing for sustained biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of thiourea analogues or hydrazine derivatives. A four-step protocol involving cyclization, formylation, oxidation, and acylation is commonly used to generate intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride . Key optimizations include:

- Temperature control : Reactions at 120°C with POCl₃ improve cyclization efficiency .

- Solvent-free conditions : Enhance regioselectivity and reduce byproducts in multi-component reactions .

- Catalyst selection : Phosphorus oxychloride (POCl₃) is critical for formylation steps .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

-

X-ray crystallography : Resolves molecular conformation, dihedral angles (e.g., 79.9° between pyrazole and benzene rings), and hydrogen-bonding networks (N–H⋯N interactions) critical for stability .

-

IR and NMR spectroscopy : Confirm functional groups (e.g., NH₂ at ~3300 cm⁻¹ in IR) and regiochemistry (e.g., ¹H NMR splitting patterns for methyl groups) .

-

HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 254) .

Technique Key Data Reference X-ray diffraction Space group P1, Z′ = 2, R-factor 0.045 ¹H NMR δ 2.35 (s, 3H, CH₃), δ 6.8–7.2 (Ar-H)

Q. How is the in vitro biological activity of this compound evaluated in academic research?

- Methodological Answer : Standardized assays include:

- Antimicrobial testing : Agar diffusion assays against S. aureus and E. coli with MIC values <50 µg/mL .

- Anticancer screening : MTT assays using human cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa) .

- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase inhibition (Ki < 1 µM) .

Advanced Research Questions

Q. How can contradictions in bioactivity data between similar pyrazole derivatives be resolved?

- Methodological Answer : Discrepancies often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance antibacterial activity, while methoxy groups reduce it due to steric hindrance .

- Crystal packing : Hydrogen-bonding networks (e.g., N–H⋯N vs. C–H⋯π) alter solubility and membrane permeability .

- Assay variability : Standardize protocols (e.g., broth microdilution for MIC) to minimize inter-lab variability .

Q. What computational tools are used to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Predicts binding affinity to targets like σ₁ receptors (ΔG ≈ -9.2 kcal/mol) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 25% H-bond contribution) using CrystalExplorer .

- DFT calculations : Optimizes geometry (B3LYP/6-31G*) and calculates electrostatic potential maps for reactivity prediction .

Q. What strategies improve regioselectivity in pyrazole functionalization?

- Methodological Answer :

- Directing groups : Use of –NH₂ at position 5 directs electrophilic substitution to position 4 .

- Microwave-assisted synthesis : Enhances regioselectivity (>90%) in heterocycle formation via rapid heating .

- Protecting groups : Boc protection of –NH₂ prevents unwanted side reactions during acylation .

Q. How do solvent polarity and proticity affect the compound’s photophysical properties?

- Methodological Answer : Solvent effects are quantified via:

-

Stokes shift analysis : Larger shifts (~60 nm) in polar solvents (DMSO) indicate intramolecular charge transfer .

-

Quantum yield (Φ) : Decreases from 0.45 (hexane) to 0.12 (water) due to H-bond quenching .

Solvent λ_em (nm) Φ Reference DMSO 356 0.32 Ethanol 342 0.25

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.